molecular formula C12H8N4O2 B1402695 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid CAS No. 1393845-75-4

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B1402695
CAS No.: 1393845-75-4
M. Wt: 240.22 g/mol
InChI Key: LTAPRASFDZZNLW-UHFFFAOYSA-N
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Description

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C12H8N4O2. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of 4-cyanophenylamine with pyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Cyanophenyl)amino]pyrimidine-5-carboxylic acid
  • 2-[(4-Cyanophenyl)amino]pyrimidine-3-carboxylic acid
  • 2-[(4-Cyanophenyl)amino]pyrimidine-6-carboxylic acid

Uniqueness

2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid is unique due to its specific position of the carboxylic acid group on the pyrimidine ring, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(4-cyanoanilino)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-7-8-1-3-9(4-2-8)15-12-14-6-5-10(16-12)11(17)18/h1-6H,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAPRASFDZZNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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